4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid
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Overview
Description
4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid is a quinoline derivative with a fluorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid typically involves the following steps:
Formation of 6-Fluoro-2-methylquinoline: This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid.
Amination Reaction: The 6-Fluoro-2-methylquinoline is then reacted with an appropriate amine, such as 4-aminobenzoic acid, under conditions that promote the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: The quinoline ring can be reduced to form simpler derivatives.
Substitution Reactions: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Fluorinated quinolines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: 4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid has shown potential as a biological probe. Its fluorescence properties can be utilized in imaging and tracking biological processes.
Medicine: This compound has been studied for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, it can be used as a precursor for the synthesis of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Fluoroquinoline: Similar structure but lacks the amino group.
2-Methylquinoline: Similar core structure but without the fluorine atom.
4-Aminobenzoic Acid: Similar amino group but lacks the quinoline ring.
Uniqueness: 4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid is unique due to the combination of the quinoline ring, fluorine atom, and carboxylic acid group. This combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-8-16(14-9-12(18)4-7-15(14)19-10)20-13-5-2-11(3-6-13)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBRROMGLWTZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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